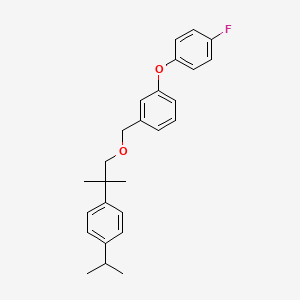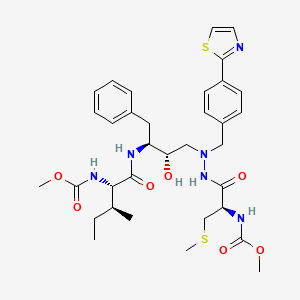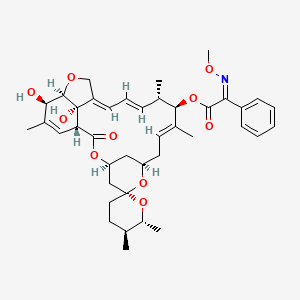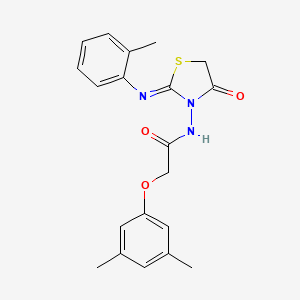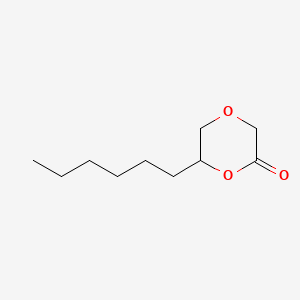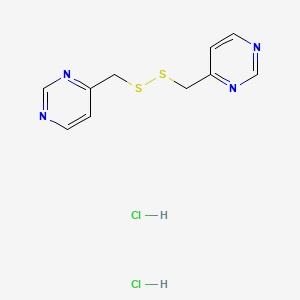
Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride: is a compound that belongs to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a dithiodimethylene bridge linking two pyrimidine rings, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride typically involves the reaction of pyrimidine derivatives with dithiodimethylene reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of catalysts such as zinc chloride (ZnCl2) to promote the coupling reactions. The process may also involve the use of triethyl orthoformate and ammonium acetate to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiodimethylene bridge to simpler thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-methylpiperazine can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and gene expression .
Comparaison Avec Des Composés Similaires
Pyrimidine-4,6-diamine derivatives: These compounds share a similar pyrimidine core structure and are used in various pharmaceutical applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally related to pyrimidines.
Bis-pyrimidine derivatives: These compounds feature two pyrimidine rings linked by various bridges and have applications in antimicrobial and DNA photocleavage activities.
Uniqueness: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride is unique due to its dithiodimethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other pyrimidine derivatives .
Propriétés
Numéro CAS |
119396-03-1 |
|---|---|
Formule moléculaire |
C10H12Cl2N4S2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
4-[(pyrimidin-4-ylmethyldisulfanyl)methyl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H10N4S2.2ClH/c1-3-11-7-13-9(1)5-15-16-6-10-2-4-12-8-14-10;;/h1-4,7-8H,5-6H2;2*1H |
Clé InChI |
ANLIOBHAWOOKHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1CSSCC2=NC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


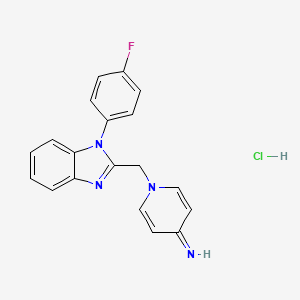
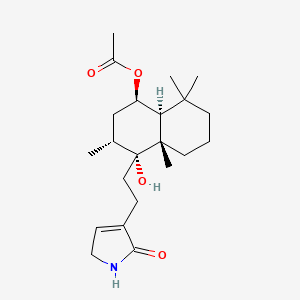
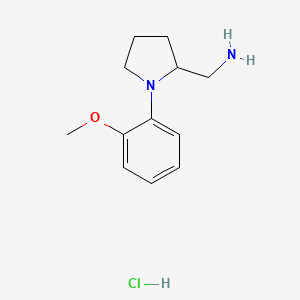
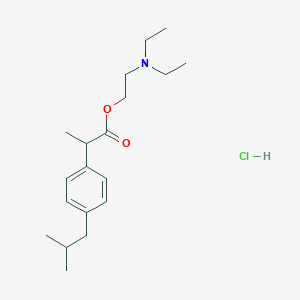
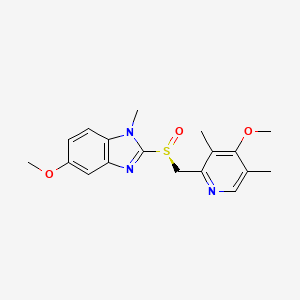
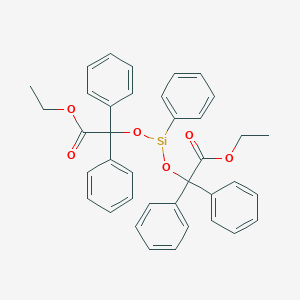
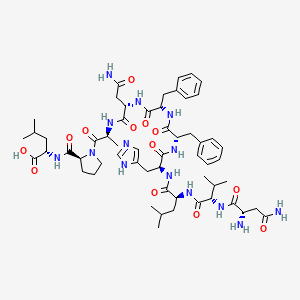
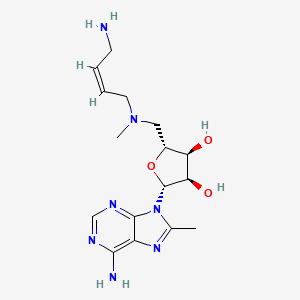
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
